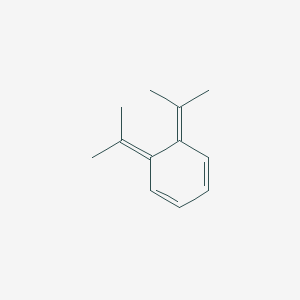![molecular formula C13H15NO2S4 B14466731 3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione CAS No. 65745-82-6](/img/structure/B14466731.png)
3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione is a complex organic compound known for its unique structural properties. This compound consists of multiple sulfur and nitrogen atoms arranged in a bicyclic framework, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione typically involves multi-step organic reactions. The process often starts with the formation of the bicyclic core, followed by the introduction of sulfur and nitrogen atoms through specific reagents and catalysts. Common reaction conditions include controlled temperatures, specific solvents, and the use of protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in significant quantities.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of sulfur and nitrogen atoms.
Substitution: Functional groups attached to the bicyclic core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the bicyclic framework.
Scientific Research Applications
3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in catalysis or its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,13-Dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene: This compound has a similar bicyclic structure but differs in the number and arrangement of sulfur and nitrogen atoms.
3,6,9,12-Tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dithione: This compound contains oxygen atoms instead of sulfur, leading to different chemical properties and reactivity.
Uniqueness
3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione is unique due to its specific arrangement of sulfur and nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
65745-82-6 |
|---|---|
Molecular Formula |
C13H15NO2S4 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
3,6,9,12-tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione |
InChI |
InChI=1S/C13H15NO2S4/c15-12-10-2-1-3-11(14-10)13(16)20-9-7-18-5-4-17-6-8-19-12/h1-3H,4-9H2 |
InChI Key |
SBYRXAYYIIVEIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCSC(=O)C2=CC=CC(=N2)C(=O)SCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


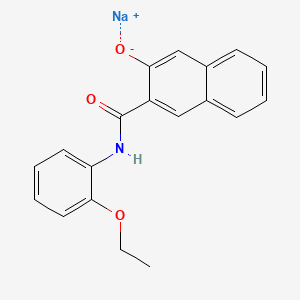
![6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B14466654.png)
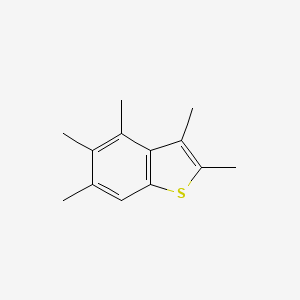


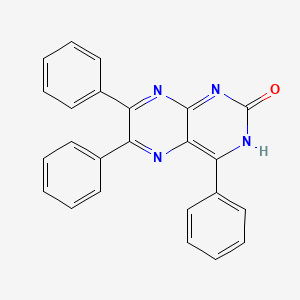
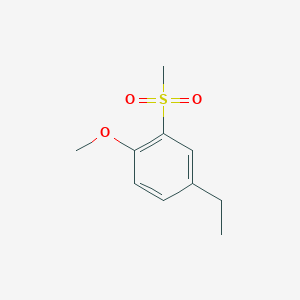
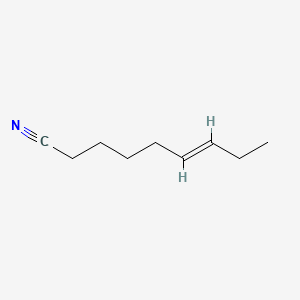
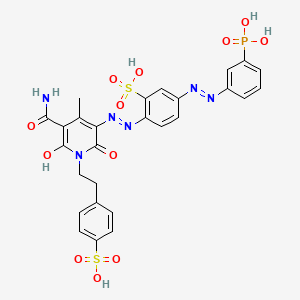
![2,2'-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole]](/img/structure/B14466721.png)
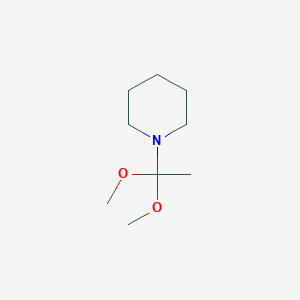
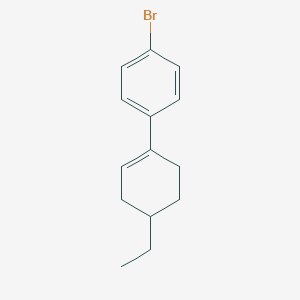
![2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate](/img/structure/B14466752.png)
